2-Amino-5-fluoro-4-iodobenzoic acid

Catalog No.
S15808826
CAS No.
M.F
C7H5FINO2
M. Wt
281.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-fluoro-4-iodobenzoic acid

Product Name

2-Amino-5-fluoro-4-iodobenzoic acid

IUPAC Name

2-amino-5-fluoro-4-iodobenzoic acid

Molecular Formula

C7H5FINO2

Molecular Weight

281.02 g/mol

InChI

InChI=1S/C7H5FINO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12)

InChI Key

HKRRULVJICTFQF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)I)N)C(=O)O

2-Amino-5-fluoro-4-iodobenzoic acid is an organic compound with the molecular formula C7_7H5_5FINO2_2 and a molecular weight of 281.02 g/mol. This compound features an amino group, a fluorine atom, and an iodine atom attached to a benzoic acid structure. The presence of these halogens, particularly iodine and fluorine, can significantly influence the compound's reactivity and biological properties. Its CAS number is 2092516-09-9, which aids in its identification in chemical databases and regulatory documents .

Typical of aromatic compounds. These include:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The presence of the amino group activates the aromatic ring towards electrophilic attack, making it susceptible to further substitutions at positions ortho or para to the amino group.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of an amine derivative.

The specific reactivity can be influenced by the electron-withdrawing effects of the iodine and fluorine substituents .

Research indicates that 2-Amino-5-fluoro-4-iodobenzoic acid exhibits notable biological activities. It has been studied for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. Some key aspects include:

  • Antimicrobial Properties: Compounds with similar structures often show activity against bacteria and fungi.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.
  • Antitumor Activity: Preliminary studies suggest that it may have cytotoxic effects on cancer cell lines, although further research is necessary to establish its efficacy and mechanism of action .

Synthesis of 2-Amino-5-fluoro-4-iodobenzoic acid typically involves multi-step organic synthesis techniques. Common methods include:

  • Halogenation: Starting from benzoic acid derivatives, halogenation can introduce iodine and fluorine atoms.
  • Amination: The introduction of the amino group can be achieved through nucleophilic substitution reactions or reduction of nitro compounds.
  • Functional Group Transformations: Various reactions such as Friedel-Crafts acylation or diazotization can be employed to modify existing functional groups.

These methods highlight the compound's versatility in synthetic organic chemistry .

2-Amino-5-fluoro-4-iodobenzoic acid has several applications in various fields:

  • Pharmaceutical Research: It serves as a building block for synthesizing more complex pharmaceutical agents.
  • Chemical Biology: Used in studies related to enzyme activity and drug design.
  • Material Science: Its unique properties may allow for applications in developing new materials or coatings .

Studies on the interactions of 2-Amino-5-fluoro-4-iodobenzoic acid with biological molecules are crucial for understanding its potential therapeutic roles. Interaction studies often focus on:

  • Protein Binding: Investigating how the compound binds to proteins can provide insights into its mechanism of action.
  • Receptor Interaction: Understanding how it interacts with specific receptors can help identify potential therapeutic targets.

These studies are essential for assessing safety profiles and efficacy in drug development .

Several compounds share structural similarities with 2-Amino-5-fluoro-4-iodobenzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Amino-5-fluoro-3-iodobenzoic acidSimilar halogen substitutionsDifferent position of iodine
2-Amino-3-fluoro-4-iodobenzoic acidVariation in amino positionPotentially different biological activity
2-Amino-4-chloro-5-fluorobenzoic acidChlorine instead of iodineMay exhibit different reactivity

The uniqueness of 2-Amino-5-fluoro-4-iodobenzoic acid lies in its specific combination of halogens and their positions on the aromatic ring, which can lead to distinct chemical reactivity and biological properties compared to these similar compounds .

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

280.93490 g/mol

Monoisotopic Mass

280.93490 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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